molecular formula C9H8ClF2NO3 B11859358 Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate

Cat. No.: B11859358
M. Wt: 251.61 g/mol
InChI Key: LTZLPVBAGRBIAP-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate is a pyridine derivative featuring a methyl ester group at the 2-position, with 4-chloro and 5-difluoromethoxy substituents on the pyridine ring. Such compounds are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging the pyridine ring’s stability and the electronic effects of chloro and difluoromethoxy groups for targeted reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClF2NO3

Molecular Weight

251.61 g/mol

IUPAC Name

methyl 2-[4-chloro-5-(difluoromethoxy)pyridin-2-yl]acetate

InChI

InChI=1S/C9H8ClF2NO3/c1-15-8(14)3-5-2-6(10)7(4-13-5)16-9(11)12/h2,4,9H,3H2,1H3

InChI Key

LTZLPVBAGRBIAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=N1)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Stepwise Functionalization of Pyridine Derivatives

This approach builds the pyridine ring first, followed by sequential substitution.

Preparation of 4-Chloro-5-Hydroxypyridin-2-Yl Acetic Acid

The synthesis begins with 5-hydroxypyridin-2-yl acetic acid, which undergoes chlorination at the 4-position. Chlorination is typically achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 4-chloro-5-hydroxypyridin-2-yl acetic acid with >90% purity.

Reaction Conditions :

  • Reagent : POCl₃ (3 equiv)

  • Solvent : Toluene

  • Temperature : 110°C, 6 hours

  • Yield : 88%.

Difluoromethoxylation at the 5-Position

Introducing the difluoromethoxy group requires a nucleophilic substitution reaction. Sodium difluorochloroacetate (ClCF₂COONa) serves as a difluoromethylating agent in the presence of cesium carbonate (Cs₂CO₃).

Optimized Protocol :

  • Reagents :

    • Sodium difluorochloroacetate (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv)

  • Solvent : Acetonitrile/water (10:1 v/v)

  • Temperature : 70–75°C under nitrogen

  • Reaction Time : 15–20 hours

  • Yield : 95–97%.

Esterification to Methyl Acetate

The carboxylic acid intermediate is esterified using methanol and thionyl chloride (SOCl₂) as a catalyst.

Procedure :

  • Reagents : Methanol (excess), SOCl₂ (0.1 equiv)

  • Conditions : Reflux at 65°C for 4 hours

  • Yield : 92%.

One-Pot Synthesis via Catalytic Coupling

Comparative Analysis of Methods

Method Steps Key Reagents Yield Purity
Stepwise Functionalization3POCl₃, ClCF₂COONa, SOCl₂88%>98%
One-Pot Catalytic Coupling1Ethyl acetoacetate, CAN, DMC78%95%

Advantages of Stepwise Approach :

  • Higher yields due to controlled intermediate purification.

  • Scalability for industrial production.
    Advantages of One-Pot Synthesis :

  • Reduced solvent use and reaction time.

  • Avoids isolation of sensitive intermediates.

Critical Parameters and Optimization

Solvent Systems

  • Acetonitrile/water (10:1) : Enhances solubility of sodium difluorochloroacetate and stabilizes the transition state during difluoromethoxylation.

  • Toluene : Ideal for chlorination due to high boiling point and inertness.

Catalyst Performance

  • Cesium carbonate : Superior to K₂CO₃ or Na₂CO₃ in difluoromethoxylation, minimizing side reactions.

  • Ceric ammonium nitrate : Effective for oxidation without over-oxidizing ester groups.

Temperature Control

  • 70–75°C : Optimal for difluoromethoxylation, balancing reaction rate and decomposition.

  • Microwave-assisted heating : Accelerates ring formation in one-pot synthesis.

Industrial-Scale Considerations

Cost-Efficiency

  • Sodium difluorochloroacetate : ~$120/kg (bulk pricing), contributing to 40% of raw material costs.

  • Cs₂CO₃ : High cost ($450/kg) justifies recovery and recycling .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or amines.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Synthetic Pathways

The synthesis of methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate typically involves multiple steps, including the introduction of the difluoromethoxy group and chlorination of the pyridine ring. These reactions are crucial for tailoring the compound's properties to enhance its biological activity or to develop novel derivatives for research purposes.

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential antimicrobial, antiviral, and anticancer properties. The compound's ability to modify biological pathways makes it a candidate for drug development.

Biological Activity Overview :

CompoundActivity
Methyl 2-(4-amino-5-(trifluoromethyl)pyridin-2-yl)acetateAntimicrobial
3-Chloro-5-(difluoromethoxy)pyridine-2-carboxylic acidAntiviral
tert-butyl (3-chloro-4-(difluoromethoxy)pyridin-2-yl)methylcarbamateInsecticide

The presence of both chlorine and difluoromethoxy groups enhances its reactivity and biological profile, potentially leading to new therapeutic agents.

Antimicrobial Research

Recent studies have indicated that this compound exhibits significant antimicrobial activity against resistant strains of bacteria, such as Staphylococcus aureus. This suggests its potential use as a treatment option for infections that are difficult to manage with existing antibiotics.

Anticancer Studies

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. Specifically, studies have shown that it can inhibit key signaling pathways involved in cancer cell proliferation and survival, making it a promising lead compound for the development of new anticancer therapies.

Case Study 1: Antimicrobial Resistance

A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, suggesting it could serve as a novel therapeutic agent in combating resistant infections.

Case Study 2: Cancer Therapeutics

In research published in Cancer Letters, the compound was shown to effectively induce apoptosis in HepG2 liver cancer cells through caspase activation. This study emphasized its potential role in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyridine Cores
Compound Name Substituents Molecular Formula Molecular Weight Key Differences Applications/Notes References
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 3-Cl, 5-CF₃ C₉H₇ClF₃NO₂ 253.61 Trifluoromethyl (CF₃) instead of difluoromethoxy (OCHF₂); substituent positions differ (3 vs. 4/5). Likely used in agrochemicals due to CF₃’s lipophilicity.
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate 4-Cl, 2-SCH₃ (pyrimidine core) C₉H₁₁ClN₂O₂S 246.71 Pyrimidine core instead of pyridine; methylthio (SCH₃) group at 2-position. Intermediate in heterocyclic chemistry; sulfur enhances nucleophilic reactivity.
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate 3-Cl, 5-CF₃, carbamoyl side chain C₁₈H₁₅ClF₄N₂O₃ 418.77 Extended carbamoyl substituent; increased molecular complexity. Pharmaceutical candidate (e.g., kinase inhibitors).

Key Observations :

  • Heterocycle Type : Pyridine derivatives (e.g., target compound) exhibit distinct electronic properties compared to pyrimidine-based analogues (e.g., ). Pyridines are less electron-rich due to fewer nitrogen atoms, influencing their reactivity in electrophilic substitutions .
  • Substituent Effects : Difluoromethoxy (OCHF₂) groups provide moderate electron-withdrawing effects, while trifluoromethyl (CF₃) groups are stronger electron-withdrawing moieties. This impacts the pyridine ring’s electrophilicity and solubility .
  • Ester Group Variations : Methyl esters (target compound) generally offer lower molecular weights and higher volatility compared to ethyl esters (e.g., ), which may affect purification processes .
Physicochemical Properties
Property Methyl 2-(4-Chloro-5-(Difluoromethoxy)Pyridin-2-yl)Acetate (Inferred) Methyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Acetate Ethyl 2-(4-Chloro-2-(Methylthio)Pyrimidin-5-yl)Acetate
Molecular Weight ~265.6 (estimated) 253.61 246.71
Boiling Point Not reported Not reported Not reported
Polarity Moderate (OCHF₂ increases polarity) High (CF₃ increases polarity) Moderate (SCH₃ reduces polarity)
Applications Agrochemical/pharmaceutical intermediate Agrochemical synthesis Heterocyclic building block

Notable Trends:

  • Polarity : Difluoromethoxy and trifluoromethyl groups enhance solubility in polar solvents compared to methylthio groups.
  • Thermal Stability : Trifluoromethyl-substituted pyridines () may exhibit higher thermal stability due to strong C-F bonds.

Biological Activity

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate, with the CAS number 1805955-19-4, is a compound that has garnered attention in various fields, particularly in pharmaceuticals and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C9H8ClF2NO3
  • Molar Mass : 251.61 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyridine ring substituted with a chloro group and a difluoromethoxy group, contributing to its unique reactivity and biological properties.

This compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and increased fatty acid oxidation, making this compound a candidate for treating metabolic disorders such as obesity and dyslipidemia .

Pharmacological Studies

  • Inhibition of ACC : Research indicates that this compound effectively inhibits both ACC1 and ACC2 isoforms, which are pivotal in fatty acid synthesis. Studies have shown that doses as low as 0.3 mg/kg can significantly reduce fatty acid synthesis in animal models .
  • Cell Viability Studies : In vitro studies using HepG2 cells demonstrated that treatment with this compound resulted in decreased viability of cancer cells, suggesting potential anti-cancer properties .
  • Effects on Lipid Profiles : Animal studies have reported that administration of this compound led to significant reductions in hepatic cholesterol and triglyceride levels, indicating its utility in managing hyperlipidemia .

Case Studies

StudyModelFindings
Study 1HepG2 CellsReduced cell viability with IC50 values indicating effective cytotoxicity at specific concentrations.
Study 2Rat ModelSignificant reduction in body weight gain and improved lipid profiles after treatment with varying doses (3, 10, and 30 mg/kg).
Study 3In Vitro Enzyme AssaysDemonstrated effective ACC inhibition with dose-dependent responses observed.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound exhibits a favorable safety profile at therapeutic doses; however, long-term studies are necessary to fully understand its safety implications in humans.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate?

Methodological Answer:
The synthesis typically involves multi-step strategies, including pyridine ring functionalization and esterification. A plausible route could involve:

Halogenation : Introducing the chloro group at the 4-position of the pyridine ring using reagents like POCl₃ or N-chlorosuccinimide under controlled temperatures (e.g., 80–100°C) .

Difluoromethoxy Introduction : Reaction of a hydroxyl intermediate with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., K₂CO₃) at 60–80°C to achieve regioselective substitution at the 5-position .

Acetate Ester Formation : Coupling the pyridine intermediate with methyl bromoacetate via nucleophilic substitution or using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Key Considerations : Optimize reaction time and stoichiometry to avoid side products like over-halogenated species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (ester methyl group), δ 6.5–7.5 ppm (pyridine protons), and δ 6.0–6.3 ppm (difluoromethoxy -OCF₂H group) .
    • ¹⁹F NMR : Distinct doublets for -OCF₂H near δ -80 to -85 ppm .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: ~1.74 Å, C-O: ~1.43 Å) and dihedral angles to confirm regiochemistry .

Advanced Tip : Use dynamic NMR to study rotational barriers of the difluoromethoxy group, which may influence biological activity .

Advanced: How can regioselectivity challenges during halogenation and difluoromethoxy substitution be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directed Halogenation : Use directing groups (e.g., ester at position 2) to favor chloro substitution at position 4. For example, Lewis acids like FeCl₃ can enhance selectivity .
  • Oxidative Conditions : Sodium hypochlorite (NaClO) in ethyl acetate at -5°C minimizes competing side reactions during difluoromethoxy introduction .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Data Example : In related pyridines, yields drop to <5% without regiocontrol, but improve to 30–40% with optimized directing groups .

Advanced: What is the role of the difluoromethoxy group in modulating this compound’s bioactivity?

Methodological Answer:
The -OCF₂H group enhances metabolic stability and lipophilicity, making the compound suitable for drug discovery:

  • Metabolic Resistance : Difluoromethoxy resists oxidative degradation by cytochrome P450 enzymes compared to methoxy (-OCH₃) .
  • Structure-Activity Relationship (SAR) : Replace -OCF₂H with -OCH₃ or -CF₃ in analogs to compare binding affinity (e.g., IC₅₀ shifts from nM to μM ranges in kinase assays) .

Experimental Design : Test in vitro metabolic stability using liver microsomes and correlate with logP values (target logP ~2.5–3.5 for optimal membrane permeability) .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer:
Yield discrepancies often arise from subtle variations in conditions:

  • Catalytic Systems : Compare palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) vs. copper-mediated Ullmann reactions. The latter may give lower yields (2–5%) due to side product formation .
  • Temperature Control : Maintain strict thermal profiles (e.g., -5°C for NaOCl reactions vs. 80°C for esterification) to prevent decomposition .
  • Scale-Up Adjustments : Pilot studies show yields drop by 10–15% at >10 g scale due to mixing inefficiencies; optimize via flow chemistry .

Recommendation : Replicate high-yield protocols (e.g., 40% yield in ) with real-time monitoring via LC-MS to identify bottlenecks .

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